molecular formula C17H20ClN3O B11119659 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide

Cat. No.: B11119659
M. Wt: 317.8 g/mol
InChI Key: MFJXBDAXMYTNLV-UHFFFAOYSA-N
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Description

N~1~-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-cyclohexanecarboxamide is a synthetic organic compound that features a pyrazole ring substituted with a 4-chlorobenzyl group and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-cyclohexanecarboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Cyclohexanecarboxamide Moiety: The final step involves the reaction of the substituted pyrazole with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the 4-chlorobenzyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N~1~-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biology: It is used in studies to understand its effects on cellular processes and its potential as a bioactive molecule.

    Industry: The compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl Chloride: A precursor in the synthesis of the compound.

    N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: Another compound with a 4-chlorobenzyl group, used in different applications.

Uniqueness

N~1~-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H20ClN3O

Molecular Weight

317.8 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]cyclohexanecarboxamide

InChI

InChI=1S/C17H20ClN3O/c18-15-8-6-13(7-9-15)12-21-11-10-16(20-21)19-17(22)14-4-2-1-3-5-14/h6-11,14H,1-5,12H2,(H,19,20,22)

InChI Key

MFJXBDAXMYTNLV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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